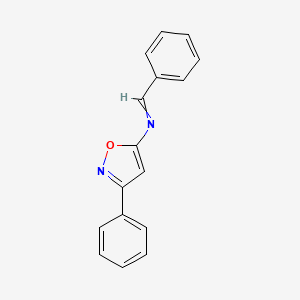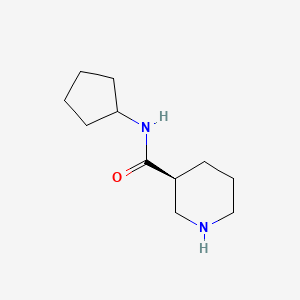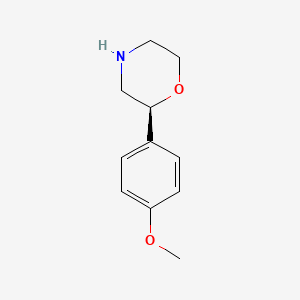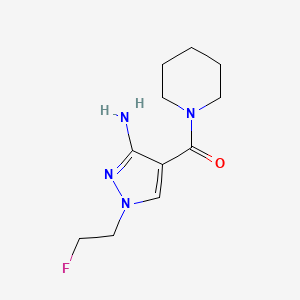amine](/img/structure/B11746271.png)
[(1-Ethyl-1H-pyrazol-5-yl)methyl](furan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound that features both pyrazole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with furan-2-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 3-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
(1-Ethyl-1H-pyrazol-5-yl)methylamine is unique due to its dual heterocyclic structure, combining both pyrazole and furan rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
KDSBQMMMMKYZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11746202.png)


![1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746220.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11746232.png)
![2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11746236.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B11746242.png)


![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11746247.png)
amine](/img/structure/B11746249.png)
![1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B11746251.png)
